(2E)-3-(4-Tert-butylbenzenesulfonyl)prop-2-enenitrile

NF-κB signaling Irreversible inhibition Covalent inhibitor

Researchers requiring irreversible NF-κB pathway inhibition face limitations with reversible IKK inhibitors that dissociate upon washout. BAY 11-7085 provides sustained target modification via its covalent vinyl sulfone warhead. • Irreversible IκBα phosphorylation inhibitor (IC50=10 μM); washout-resistant NF-κB blockade. • Polypharmacology: Dual anti-inflammatory & bactericidal activity (anti-S. aureus MIC=4 μg/mL; anti-Candida MIC=0.5-1 μg/mL). • Validated in vivo: Dose-dependent efficacy in rat paw edema & adjuvant arthritis models.

Molecular Formula C13H15NO2S
Molecular Weight 249.33 g/mol
Cat. No. B12430046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(4-Tert-butylbenzenesulfonyl)prop-2-enenitrile
Molecular FormulaC13H15NO2S
Molecular Weight249.33 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C=CC#N
InChIInChI=1S/C13H15NO2S/c1-13(2,3)11-5-7-12(8-6-11)17(15,16)10-4-9-14/h4-8,10H,1-3H3
InChIKeyVHKZGNPOHPFPER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAY 11-7085: NF-κB Pathway Inhibitor Overview


(2E)-3-(4-Tert-butylbenzenesulfonyl)prop-2-enenitrile, commonly cataloged as BAY 11-7085 or Bay 11-7083, is a synthetic phenyl vinyl sulfone derivative (C₁₃H₁₅NO₂S, MW 249.33) [1]. It functions as an irreversible inhibitor of TNFα-induced IκBα phosphorylation (IC₅₀ = 10 μM), thereby preventing NF-κB activation and downstream expression of endothelial-leukocyte adhesion molecules (E-selectin, VCAM-1, ICAM-1; IC₅₀ = 5–10 μM) [2]. The compound also exhibits bactericidal activity against multidrug-resistant Staphylococcus aureus (MIC = 4 μg/mL) and potency against Candida albicans and Candida auris (MIC = 0.5–1 μg/mL), with demonstrated in vivo efficacy in both rat inflammation models and a C. elegans infection model [3].

Why BAY 11-7082 and IKK Inhibitors Cannot Substitute BAY 11-7085


Despite sharing a phenyl vinyl sulfone scaffold or NF-κB inhibitory mechanism, in-class alternatives to (2E)-3-(4-tert-butylbenzenesulfonyl)prop-2-enenitrile exhibit fundamentally different physicochemical behavior, target engagement kinetics, and biological spectra. The closest structural analog, BAY 11-7082 ((E)-3-[4-methylphenylsulfonyl]-2-propenenitrile), shows divergent stability during protein precipitation and cannot serve as a reliable internal standard for BAY 11-7085 quantification [1]. ATP-competitive IKK inhibitors such as BMS-345541 (IKK-2 IC₅₀ = 0.3 μM; IKK-1 IC₅₀ = 4 μM) and IKK-16 (IKK-2 IC₅₀ = 40 nM) operate through reversible, active-site-directed mechanisms, whereas BAY 11-7085 irreversibly modifies its target via the electrophilic vinyl sulfone warhead, producing sustained pathway suppression that cannot be mimicked by reversible agents . Furthermore, BAY 11-7085 uniquely combines NF-κB inhibition with direct bactericidal and anti-biofilm activity against multidrug-resistant pathogens—a polypharmacology profile absent from BMS-345541 and IKK-16 [2].

BAY 11-7085 Key Differentiation Evidence


Irreversible vs. Reversible IKK Inhibition: Washout Protocol Implications

(2E)-3-(4-Tert-butylbenzenesulfonyl)prop-2-enenitrile (BAY 11-7085) acts as an irreversible inhibitor of TNFα-induced IκBα phosphorylation (IC₅₀ = 10 μM) by virtue of its electrophilic vinyl sulfone moiety, which forms a covalent adduct with the target cysteine residue [1][2]. In contrast, BMS-345541 and IKK-16 are reversible, ATP-competitive inhibitors that bind to the IKK catalytic subunits (BMS-345541: IKK-2 IC₅₀ = 0.3 μM, IKK-1 IC₅₀ = 4 μM; IKK-16: IKK-2 IC₅₀ = 40 nM, IKK-1 IC₅₀ = 200 nM) . The irreversible mechanism of BAY 11-7085 produces sustained NF-κB suppression that persists after compound washout—a critical experimental consideration for pulse-chase or time-course studies where reversible inhibitors would dissociate and allow pathway reactivation [1].

NF-κB signaling Irreversible inhibition Covalent inhibitor IκBα phosphorylation

Broad-Spectrum Antimicrobial Activity Against Resistant Bacteria and Fungi

(2E)-3-(4-Tert-butylbenzenesulfonyl)prop-2-enenitrile (BAY 11-7085) demonstrates bactericidal activity against multidrug-resistant S. aureus with an MIC of 4 μg/mL (~16 μM), and exhibits potency against Candida albicans and the emerging pan-resistant pathogen Candida auris with an MIC of 0.5–1 μg/mL (~2–4 μM) [1]. Importantly, S. aureus strain MW2 did not acquire resistance under antibiotic pressure, and BAY 11-7085 partially inhibited and eradicated biofilms of vancomycin-resistant S. aureus (VRSA) and antifungal-resistant Candida spp. [1]. While BAY 11-7082 also shows antifungal activity against Candida biofilms, it was reported as cytotoxic to human gingival fibroblast (hGF) cells at low concentrations in the same screening study that identified both compounds [2]. BMS-345541 and IKK-16 have no reported direct antimicrobial or anti-biofilm activity.

Antimicrobial resistance Biofilm MRSA Candida auris Drug repurposing

Differential Recovery During Protein Precipitation vs. BAY 11-7082

In a direct comparative analytical study, (2E)-3-(4-tert-butylbenzenesulfonyl)prop-2-enenitrile (BAY 11-7085) was tested as a structurally similar internal standard for BAY 11-7082 ((E)-3-[4-methylphenylsulfonyl]-2-propenenitrile) during HPLC-MS/MS and HPLC-UV method development [1]. The study found that BAY 11-7085 was not effective in compensating for the loss of BAY 11-7082 analyte because the extent of reduction during protein precipitation (both ultrafiltration and organic solvent precipitation) was different between the two compounds [1]. This indicates that the tert-butyl substituent on BAY 11-7085 confers meaningfully different physicochemical behavior—including differential protein binding, solubility, or adsorptive properties—compared to the methyl-substituted analog BAY 11-7082, despite their otherwise identical vinyl sulfone core [1].

Bioanalytical method validation Internal standard Protein precipitation HPLC-MS/MS

Non-Cytotoxic Functional Window in HUVECs vs. Structural Analogs

(2E)-3-(4-Tert-butylbenzenesulfonyl)prop-2-enenitrile (BAY 11-7085) at 10 μM—a concentration that achieves effective suppression of TNFα-induced E-selectin, VCAM-1, and ICAM-1 expression—shows no detectable cytotoxicity in human umbilical vein endothelial cells (HUVECs) . By contrast, the structural analog BAY 11-7082 exhibits cytotoxicity toward human gingival fibroblast (hGF) cells at low concentrations in antifungal screening assays, and has been reported as toxic to vascular smooth muscle cells (VSMCs) at 10 μM [1][2]. While BAY 11-7085 itself is not devoid of off-target effects (it inhibits PRMT1 and inactivates PPAR-γ), the clean HUVEC cytotoxicity profile at its functional NF-κB inhibitory concentration provides a defined experimental window for endothelial cell studies .

Cytotoxicity HUVEC Therapeutic window Endothelial cell Safety pharmacology

In Vivo Anti-Inflammatory Efficacy in Rodent Models vs. IKK Inhibitors

(2E)-3-(4-Tert-butylbenzenesulfonyl)prop-2-enenitrile (BAY 11-7085) demonstrates dose-dependent anti-inflammatory activity in two mechanistically distinct rat models: the acute carrageenan paw edema assay and the chronic adjuvant arthritis model [1]. In the carrageenan model, BAY 11-7085 produced a dose-dependent reduction in paw swelling, confirming target engagement and functional anti-inflammatory activity in vivo following systemic administration [1]. While BAY 11-7082 shares the NF-κB inhibitory mechanism, published in vivo anti-inflammatory data across both acute and chronic models is specifically established for BAY 11-7085 [1]. The more potent IKK-selective inhibitors BMS-345541 (IKK-2 IC₅₀ = 0.3 μM) and IKK-16 (IKK-2 IC₅₀ = 40 nM) primarily have cell-free and cellular characterization data; their in vivo anti-inflammatory profiling in rat paw edema or arthritis models is not comparably documented in the primary characterization literature .

In vivo pharmacology Carrageenan paw edema Adjuvant arthritis Anti-inflammatory Rat model

BAY 11-7085 Optimal Research Applications


Sustained NF-κB Suppression in Washout and Pulse-Chase Studies

Researchers requiring irreversible, washout-resistant NF-κB inhibition should select BAY 11-7085 over reversible IKK inhibitors such as BMS-345541 or IKK-16. The covalent vinyl sulfone warhead of BAY 11-7085 produces target modification that persists after compound removal (IC₅₀ = 10 μM for IκBα phosphorylation), enabling pulse-chase protocols and experiments where sustained pathway suppression is critical [1]. Reversible inhibitors will dissociate from IKK subunits upon washout, allowing pathway reactivation and confounding time-course analyses .

Dual-Action Host-Pathogen Interaction Studies

Investigators studying the intersection of host inflammatory signaling and microbial infection—particularly in biofilm-associated wound infections—can leverage BAY 11-7085's unique dual pharmacology: NF-κB pathway inhibition (IC₅₀ = 10 μM) combined with direct bactericidal activity against multidrug-resistant S. aureus (MIC = 4 μg/mL) and anti-Candida activity (MIC = 0.5–1 μg/mL against C. albicans and C. auris) [2]. This polypharmacology is absent from IKK-selective inhibitors (BMS-345541, IKK-16) and represents a distinct experimental tool for studying host-pathogen crosstalk [2].

Non-Cytotoxic Endothelial Cell Inflammation Assays

For laboratories conducting TNFα-induced adhesion molecule expression studies in HUVECs or other primary endothelial cells, BAY 11-7085 provides a characterized non-cytotoxic concentration of 10 μM, at which it effectively suppresses E-selectin, VCAM-1, and ICAM-1 surface expression (IC₅₀ = 5–10 μM) without detectable cytotoxicity . This defined experimental window reduces the risk of confounding cytotoxicity that has been reported for the structural analog BAY 11-7082 in certain cell types at comparable concentrations [3].

In Vivo Inflammation Studies with Validated Rat Models

Research groups requiring a literature-precedented NF-κB inhibitor for in vivo inflammation studies should prioritize BAY 11-7085 based on its documented dose-dependent efficacy in both the acute rat carrageenan paw edema assay and the chronic rat adjuvant arthritis model [1]. This dual-model validation provides established dosing benchmarks and expected effect magnitudes that are not comparably documented in primary literature for more potent but less in vivo-characterized IKK inhibitors such as BMS-345541 or IKK-16 [1].

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